3-Heptanone

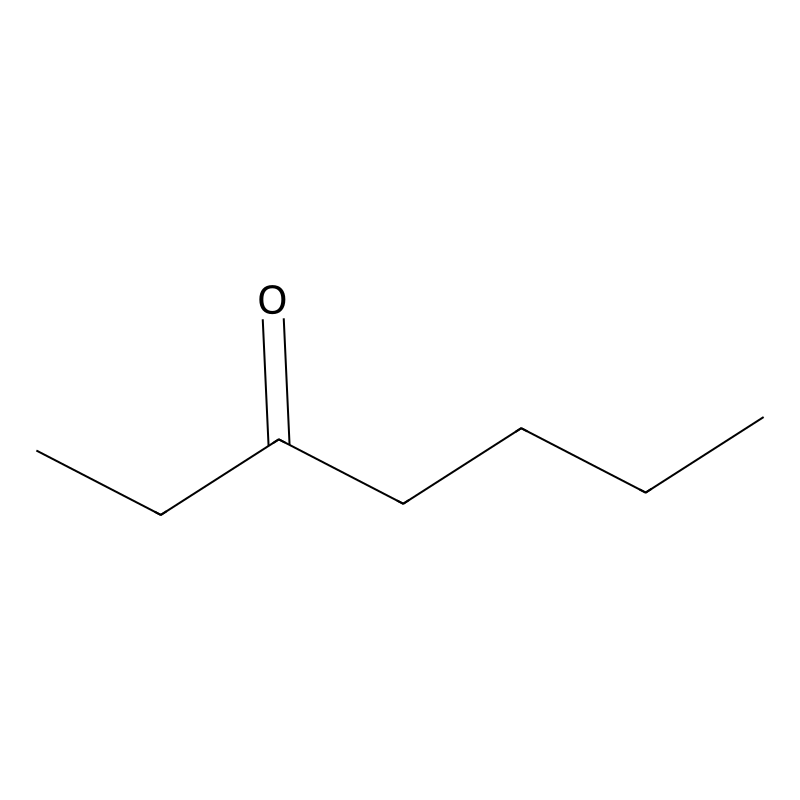

CH3(CH2)3COCH2CH3

C7H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3COCH2CH3

C7H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.3 mg/mL at 20 °C

Slightyl soluble in carbon tetrachloride; miscible in ethanol, ether

In water, 4.3X10+3 mg/L at 20 °C

Solubility in water: poor

insoluble in water; soluble in fats

Miscible at room temperature (in ethanol)

miscible with alcohol and ether; 1 ml in 70 ml water

1%

Synonyms

Canonical SMILES

Biomarker and Metabolite:

3-Heptanone can act as a biomarker for specific biological processes. Studies have explored its potential as a marker for exposure to certain environmental toxins, such as benzene. Additionally, 3-heptanone is a known metabolite of some medications, meaning the body breaks down these drugs into 3-heptanone as part of their elimination process [].

Natural Product Research:

3-Heptanone is a naturally occurring compound found in various plants, including the South African shrub Aspalathus linearis []. Researchers in the field of natural products investigate its potential biological activities and therapeutic applications.

3-Heptanone is a seven-carbon ketone with the chemical formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol. This compound is recognized for its powerful fruity odor, often described as "green" and reminiscent of melon or banana . It is a colorless liquid that exhibits moderate toxicity through ingestion and inhalation, and it can irritate the skin and eyes. The compound is flammable and reactive with various oxidizing materials .

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: 3-Heptanone can be reduced to 3-heptanol using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones, forming larger molecules .

The general reaction for the formation of 3-heptanone from propionaldehyde and butanone is:

Subsequently, hydrogenation of hept-4-en-3-one yields 3-heptanone.

Research indicates that 3-heptanone may act as a biomarker for exposure to environmental toxins, such as benzene. It is also identified as a metabolite of certain medications, suggesting its role in drug metabolism. Additionally, studies have shown potential biological activities, including antimicrobial properties and effects on cellular processes, although comprehensive studies are still needed to fully elucidate these effects .

3-Heptanone has diverse applications across various industries:

- Fragrance Industry: Its fruity odor makes it valuable in perfumes and flavorings.

- Solvent: Used as a solvent for cellulose, nitrocellulose, and vinyl resins.

- Intermediate in Organic Synthesis: Acts as a building block for synthesizing other organic compounds .

Studies have explored the interactions of 3-heptanone with various biological systems. Its role as a metabolite indicates interactions with drug metabolism pathways. Furthermore, its potential as a biomarker suggests interactions with environmental toxins, providing insights into exposure levels and health risks associated with certain chemicals .

Several compounds share structural similarities with 3-heptanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Heptanone | C₇H₁₄O | Similar fruity odor; used in flavoring |

| 4-Heptanone | C₇H₁₄O | Slightly different carbon chain position; used in organic synthesis |

| Butanone | C₄H₈O | Smaller ketone; widely used solvent |

| Hexan-2-one | C₆H₁₂O | Similar structure; used in fragrances |

Uniqueness of 3-Heptanone: While compounds like butanone and hexan-2-one are also used as solvents and flavoring agents, 3-heptanone's distinct fruity odor and specific applications in fragrance make it particularly unique within this group. Its role as a metabolite further distinguishes it from simpler ketones .

3-Heptanone (C₇H₁₄O) is an aliphatic ketone with a molecular weight of 114.19 g/mol. It belongs to the class of organic compounds known as ketones, characterized by a carbonyl group bonded to two carbon atoms. In 3-heptanone, the carbonyl group is positioned at the third carbon of the seven-carbon chain, with an ethyl group on one side and a butyl group on the other.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.1855 g/mol |

| IUPAC Name | Heptan-3-one |

| CAS Registry Number | 106-35-4 |

| Physical State | Colorless liquid |

| Odor Characteristics | Fruity, green |

| InChI Key | NGAZZOYFWWSOGK-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)CC |

3-Heptanone possesses alpha-hydrogen atoms that allow it to undergo keto-enol tautomerization, with the tautomer being an enol. This property contributes to its chemical reactivity, making it useful as a synthetic building block in organic chemistry. The compound is classified as an oxygenated hydrocarbon and has been detected, though not quantified, in several food sources including corns (Zea mays), spearmints (Mentha spicata), and sweet cherries (Prunus avium).

The catalytic reductive condensation of propionaldehyde with butanone represents the primary industrial methodology for 3-heptanone synthesis [1]. This process involves a two-step mechanism where propionaldehyde (propanal) and butanone (methyl ethyl ketone) undergo aldol condensation followed by hydrogenation to yield the target ketone [1].

The reaction mechanism proceeds through enolate formation, where butanone undergoes base-catalyzed alpha-hydrogen abstraction under high-temperature conditions [11] [12]. The resulting enolate ion then performs a nucleophilic attack on the carbonyl carbon of propionaldehyde, forming a beta-hydroxy ketone intermediate [11] [13]. Subsequently, dehydration occurs through beta-elimination of water, yielding hept-4-en-3-one as the unsaturated intermediate [1] [12].

Cerium-zirconia mixed oxide catalysts, particularly Ce₀.₅Zr₀.₅O₂, demonstrate exceptional activity for this condensation reaction [4]. These catalysts operate effectively at temperatures ranging from 400 to 430 degrees Celsius under atmospheric pressure conditions [4] [28]. The optimal temperature range ensures complete conversion while maintaining selectivity toward the desired aldol product [28] [30].

Research findings indicate that the aldol condensation step achieves conversion rates of 85-90 percent with selectivities of 90-95 percent under optimized conditions [4]. The reaction follows second-order kinetics with respect to the aldehyde substrate, exhibiting a rate constant of approximately 1.2 × 10⁻³ M⁻¹s⁻¹ at operating temperature [35]. The activation energy for this process ranges from 105 to 120 kilojoules per mole, indicating significant temperature dependence [28] [35].

Industrial implementation utilizes continuous reactor systems with weight hourly space velocities of 4-5 hour⁻¹ [28]. Time-on-stream studies demonstrate improved catalyst performance through multiple regeneration cycles, with potassium promotion enhancing selectivity characteristics [28] [31]. The catalyst system tolerates extended operation periods while maintaining consistent activity levels [28].

| Parameter | Value | Conditions |

|---|---|---|

| Operating Temperature | 400-430°C | Atmospheric pressure |

| Conversion Rate | 85-90% | Aldol condensation step |

| Selectivity | 90-95% | Toward hept-4-en-3-one |

| Rate Constant | 1.2 × 10⁻³ M⁻¹s⁻¹ | Second-order kinetics |

| Space Velocity | 4-5 h⁻¹ | Industrial continuous process |

Oxidative Cleavage Approaches Using Peracetic Acid Systems

Oxidative cleavage methodologies employing peracetic acid systems offer alternative synthetic pathways for 3-heptanone preparation [22] [23]. Peracetic acid (CH₃COOOH) functions as a potent oxidizing agent capable of cleaving carbon-carbon bonds in organic substrates under controlled conditions [22] [25].

The mechanism involves peracetic acid activation through coordination with transition metal catalysts, particularly iron-based systems [10] [21]. Iron complexes facilitate the formation of reactive oxygen species that promote selective oxidative transformations [10] [23]. The process typically operates under mild conditions, with temperatures ranging from room temperature to 100 degrees Celsius [23] [26].

Research demonstrates that peracetic acid exhibits superior reactivity compared to hydrogen peroxide in oxidative processes [26]. Kinetic studies reveal that peracetic acid-mediated reactions proceed with rate constants significantly higher than corresponding hydrogen peroxide systems [26]. The oxidant demonstrates selectivity toward specific functional groups while preserving other structural elements [23] [25].

Mechanistic investigations indicate that peracetic acid forms tetrahedral intermediates through nucleophilic attack on carbonyl groups [25]. These intermediates undergo rearrangement processes leading to carbon-carbon bond cleavage and formation of ketone products [25]. The reaction pathway involves concerted migration steps that determine the final product distribution [25].

Industrial applications of peracetic acid systems require careful optimization of reaction parameters [23]. Factors including pH, temperature, and catalyst loading significantly influence reaction outcomes [23] [26]. The oxidation process generates environmentally benign byproducts, making this approach attractive for sustainable synthesis applications [23].

| System Component | Function | Operating Range |

|---|---|---|

| Peracetic Acid | Primary oxidant | 0.1-1.0 M concentration |

| Iron Catalyst | Activation promoter | 1-10 mol% loading |

| Temperature | Reaction control | 25-100°C |

| pH | Selectivity modifier | 3-8 range |

| Reaction Time | Conversion optimization | 1-6 hours |

Hydrogenation Techniques for Hept-4-en-3-one Conversion

The hydrogenation of hept-4-en-3-one to 3-heptanone represents the final step in the industrial synthesis pathway [1] [15]. This process employs heterogeneous metal catalysts to achieve selective reduction of the carbon-carbon double bond while preserving the ketone functionality [15] [16].

Palladium on carbon catalysts demonstrate exceptional performance for this transformation, achieving conversions exceeding 95 percent with selectivities above 98 percent [15] [17]. The reaction proceeds under mild conditions, typically at temperatures of 60-80 degrees Celsius and hydrogen pressures of 2-50 bar [15] [19]. Platinum and ruthenium catalysts also exhibit high activity, though with slightly reduced selectivity compared to palladium systems [16] [17].

The mechanism involves initial adsorption of hept-4-en-3-one onto the metal surface through coordination of the alkene functionality [15] [18]. Hydrogen molecules undergo dissociative adsorption on the catalyst surface, generating atomic hydrogen species [15] [19]. Sequential addition of hydrogen atoms to the coordinated alkene proceeds through surface-mediated pathways, ultimately yielding the saturated ketone product [15] [18].

Kinetic analysis reveals that the hydrogenation follows pseudo-first-order behavior with respect to the organic substrate [20] [36]. Turnover frequencies range from 0.03 to 0.05 s⁻¹ based on active metal sites [19] [36]. The activation energy for the hydrogenation process spans 45-65 kilojoules per mole, indicating moderate temperature sensitivity [19] [20].

Catalyst selection significantly influences reaction selectivity, particularly regarding competing carbonyl reduction pathways [16]. Palladium systems preferentially hydrogenate alkene bonds over carbonyl groups, ensuring high selectivity toward the desired ketone product [16] [17]. Research findings demonstrate that catalyst support materials affect both activity and stability characteristics [17] [19].

| Catalyst System | Conversion (%) | Selectivity (%) | Operating Conditions |

|---|---|---|---|

| Palladium on Carbon | >95 | >98 | 60-80°C, 2-50 bar H₂ |

| Platinum on Carbon | >90 | >95 | 60-80°C, 2-50 bar H₂ |

| Ruthenium on Carbon | >85 | >90 | 60-80°C, 2-50 bar H₂ |

| Nickel (Raney) | 80-85 | 85-90 | 80-100°C, 10-30 bar H₂ |

Solvent effects play a crucial role in determining reaction rates and selectivities [14] [16]. Ethanol and water emerge as preferred solvents, providing optimal mass transfer characteristics while maintaining catalyst stability [14] [15]. The choice of solvent influences hydrogen solubility and substrate accessibility to active sites [15] [16].

The role of methylketones as nematode chemoattractants in bacterial pathogenesis represents one of the most well-characterized examples of chemical-mediated host-microbe interactions. While 3-heptanone itself has not been extensively studied in this context, the closely related compound 2-heptanone serves as a paradigmatic example of how methylketones function in microbial pathogenesis through a sophisticated "Trojan horse" mechanism [1] [2].

Bacillus nematocida B16 employs 2-heptanone as a potent chemoattractant in its pathogenic strategy against nematodes, particularly Caenorhabditis elegans [1] [2]. The bacterium synthesizes 2-heptanone through the action of the methylketone synthase gene yneP, which catalyzes the conversion of β-ketoacyl-ACP intermediates during fatty acid biosynthesis [1] [2]. This process represents a sophisticated co-evolutionary adaptation where the pathogenic bacterium has evolved to produce specific chemical signals that exploit the host's chemosensory system.

The mechanism of nematode attraction involves a complex signaling pathway within the host organism. The 2-heptanone receptor has been identified as a G-protein coupled receptor (GPCR) designated STR-2, which is located in the AWC neurons of nematodes [3] [4]. Upon detection of 2-heptanone, the downstream signaling cascade involves two Gα subunits (EGL-30 and GPA-3), phospholipase C enzymes (PLC-1 and EGL-8), and calcium signaling components including the calcium/calmodulin-dependent protein kinase CMK-1 and calmodulin-like protein CAL-1 [3] [4].

| Component | Function | Location |

|---|---|---|

| STR-2 | GPCR receptor for 2-heptanone | AWC neurons |

| EGL-30/GPA-3 | Gα subunits for signal transduction | Downstream of STR-2 |

| PLC-1/EGL-8 | Phospholipase C enzymes | Signal cascade |

| CMK-1 | Calcium/calmodulin-dependent kinase | Signal transduction |

| CAL-1 | Calmodulin-like protein | Calcium signaling |

The pathogenic strategy involves multiple phases. Initially, Bacillus nematocida B16 detects the presence of nematodes through chemical cues, particularly morpholine secreted by the host [5]. This detection triggers accelerated sporulation and the production of volatile organic compounds, including 2-heptanone, which serve as attractants [6] [5]. The attracted nematodes consume the bacterial spores, which then germinate within the nematode intestine and secrete two proteases (Bace16 and Bae16) that target essential intestinal proteins, leading to host death [6].

Recent research has revealed that Bacillus nematocida BN16 also produces 6-methyl-2-heptanone through the conversion of 2-heptanone by enzymes YxjG and YdaC [7]. This metabolite triggers defensive responses, including enhanced spore formation via the regulatory protein Spo0M [7]. The production of 6-methyl-2-heptanone represents a sophisticated adaptation that allows the bacterium to mount effective defenses against nematode predation while maintaining its pathogenic capabilities.

Co-Evolutionary Patterns of Methylketone Metabolism in Bacillus Strains

The co-evolutionary relationships between pathogenic and non-pathogenic Bacillus species provide remarkable insights into the selective pressures that shape methylketone metabolism. Comparative analysis of Bacillus nematocida B16 and Bacillus subtilis 168 reveals a fascinating example of metabolic divergence driven by ecological niche specialization [1] [2].

Both bacterial species possess homologous methylketone synthase genes: yneP in B. nematocida B16 and yneP' in B. subtilis 168 [1] [2]. Despite sharing 33.2% amino acid similarity and similar transcriptional expression levels under identical conditions, these closely related bacteria exhibit dramatically different methylketone production profiles and nematode-attracting capabilities [1] [2].

Bacillus nematocida B16 produces significant quantities of 2-heptanone, which enables its pathogenic lifestyle through nematode attraction. In contrast, B. subtilis 168 produces minimal amounts of 2-heptanone but instead converts it to 6-methyl-2-heptanone through methylation [1] [2]. This metabolic transformation represents a crucial adaptive mechanism that prevents the non-pathogenic strain from attracting nematodes, thereby avoiding predation.

| Species | Methylketone Synthase | Primary Product | Ecological Function |

|---|---|---|---|

| B. nematocida B16 | yneP | 2-heptanone | Nematode attraction (pathogenic) |

| B. subtilis 168 | yneP' | 6-methyl-2-heptanone | Predation avoidance (non-pathogenic) |

The evolutionary implications of this metabolic divergence are profound. The ability to produce 2-heptanone appears to be a key innovation that enabled the pathogenic lifestyle of B. nematocida, while the conversion to 6-methyl-2-heptanone in B. subtilis represents a defensive adaptation that allows survival in nematode-rich environments without triggering attraction [1] [2].

Experimental evidence supporting this co-evolutionary model includes heterologous expression studies where the yneP gene from B. nematocida B16 was overexpressed in Escherichia coli BL21. The results demonstrated robust production of various methylketones, including 2-pentanone (6.66% peak area), 2-heptanone (6.21% peak area), and 2-nonanone (4.8% peak area) [1] [2]. The 2-heptanone production in the heterologous system far exceeded that observed in the native B. nematocida B16 strain, confirming the enzymatic activity of the methylketone synthase.

The co-evolutionary pattern extends beyond simple metabolic differences to encompass complex regulatory networks. The ComP-ComA quorum sensing system in B. nematocida B16 orchestrates the production of attractants and virulence factors, ensuring coordinated expression of pathogenicity determinants [8]. This regulatory integration demonstrates how co-evolution has shaped not only metabolic pathways but also the sophisticated control mechanisms that govern host-pathogen interactions.

Metabolic Competition Strategies in Soil Microbial Communities

Soil microbial communities represent highly competitive environments where microorganisms employ diverse metabolic strategies to secure resources and establish ecological niches. Methylketones, including 3-heptanone and related compounds, play crucial roles in these competitive interactions through multiple mechanisms [9] [10].

Resource competition in soil microbial communities is fundamentally driven by the availability of carbon and nitrogen sources. Bacteria with different life-history strategies, as indicated by their ribosomal RNA gene (rrn) copy numbers, exhibit distinct metabolic profiles that influence their competitive capabilities [10]. High rrn copy number bacteria, typically representing copiotrophic (fast-growing) organisms, demonstrate greater substrate utilization diversity and higher potential for competitive interactions compared to low rrn copy number bacteria [10].

Metabolic Competition Mechanisms:

Substrate Utilization Overlap: Bacteria with overlapping substrate preferences engage in direct competition for limiting resources. The degree of overlap in substrate utilization profiles correlates positively with the intensity of competitive interactions [10].

Volatile Organic Compound Production: Bacteria produce diverse volatile organic compounds, including methylketones, that can inhibit competitors or modify the local chemical environment [11] [12]. These compounds serve as both offensive and defensive metabolites in microbial warfare.

Niche Specialization: Different bacterial species specialize in utilizing specific subsets of available substrates, reducing direct competition while maximizing resource acquisition efficiency [10].

Experimental evidence from soil microbial communities demonstrates that volatile-mediated interactions significantly influence competitive dynamics. Studies using sand microcosm systems revealed that bacterial volatiles can trigger antimicrobial secondary metabolite production in competing species [11]. For example, exposure to volatiles from Collimonas pratensis induced antimicrobial compound production in Pseudomonas fluorescens, illustrating how chemical communication shapes competitive outcomes [11].

The role of methylketones in these competitive interactions is exemplified by research on Bacillus subtilis and Setophoma terrestris. During fungal-bacterial interactions, B. subtilis produces elevated levels of 2-heptanone and 2-octanone, which exhibit potent antifungal activity [13]. The production of these methylketones is regulated by mutations in the ComQPXA quorum sensing system, which redirects bacterial metabolism toward the synthesis of antifungal compounds while depleting surfactin production [13].

| Competitive Strategy | Mechanism | Example |

|---|---|---|

| Direct antagonism | Antifungal methylketone production | B. subtilis 2-heptanone vs S. terrestris |

| Resource monopolization | Rapid substrate utilization | High rrn bacteria |

| Chemical warfare | Volatile compound production | Bacterial VOCs |

| Niche partitioning | Substrate specialization | Different carbon source preferences |

The competitive advantage conferred by methylketone production is context-dependent and influenced by environmental conditions. In nutrient-rich environments, bacteria with high rrn copy numbers and diverse metabolic capabilities tend to dominate competitive interactions [10]. However, in resource-limited conditions, specialized producers of bioactive compounds, including methylketones, may gain competitive advantages through their ability to inhibit competitors or modify local chemical conditions.

Soil bacterial communities also exhibit spatial heterogeneity that influences competitive dynamics. The formation of microcolonies and biofilms creates localized environments where chemical gradients of metabolites, including methylketones, can establish distinct competitive landscapes [14]. Individual-based modeling studies demonstrate that bacterial motility, growth rates, and metabolic capabilities interact to determine competitive outcomes in spatially structured environments [14].

Environmental perturbations significantly impact competitive relationships within soil microbial communities. Climate warming, for instance, alters the composition of keystone bacterial taxa involved in nutrient cycling [15]. Gemmatimonadetes, Actinobacteria, and Proteobacteria emerge as dominant contributors to soil multi-nutrient cycling under warming conditions, potentially due to their competitive advantages in resource acquisition and metabolic versatility [15].

The production of methylketones and other volatile organic compounds represents an energetically costly but strategically important investment in competitive success. Bacteria must balance the metabolic burden of secondary metabolite production against the competitive benefits gained through chemical warfare or signaling [16]. This balance is influenced by nutrient availability, population density, and the presence of specific competitors or cooperators in the local environment.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless to pale yellow liquid

colourless, mobile liquid with a fruity, green, fatty odour

Colorless liquid with a fruity odor.

Colorless liquid with a powerful, fruity odor.

Color/Form

Colorless liquid

XLogP3

Boiling Point

147.0 °C

147 °C

298°F

Flash Point

115 °F (46 °C) (Open cup)

46 °C o.c.

115°F (open cup)

(oc) 115°F

Vapor Density

Relative vapor density (air = 1): 3.9

Density

d20 0.82

0.8183 at 20 °C/4 °C

Relative density (water = 1): 0.8

0.811-0.821

0.813-0.818

0.82

LogP

Odor

Powerful, fruity odo

Melting Point

-39.0 °C

-39 °C

-39°C

-38°F

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

2.60 mmHg

2.6 mm Hg at 20 °C

Vapor pressure, Pa at 25 °C: 187

4 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

From n-hept-2-one by hydrogen.

3-Heptanone is produced industrially by reductive condensation of propanal with 2-butanone.

General Manufacturing Information

PURITY: 95%.

FEMA NUMBER 2545

Analytic Laboratory Methods

Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: 3-heptanone; Matrix: air; Detection Limit: 0.05 mg/sample.

Analyte: 3-heptanone; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Storage Conditions

... OPEN LIGHTS OR OTHER AGENCIES LIABLE TO IGNITE VAPOR SHOULD BE EXCLUDED FROM THOSE AREAS WHERE THE LIQ IS BEING STORED OR USED. STORAGE TANKS IN THE OPEN SHOULD BE BUNDED ... & A RAMPED SILL ... CONSTRUCTED AT DOORWAYS OF STOREROOMS ... PROCESS BUILDINGS ... & ... PLANT /CONSTRUCTED & SITED/...TO PREVENT /LIQ SPREAD/ ... . /KETONES/

Interactions

Dates

Effects of methyl n-butyl ketone and ethyl n-butyl ketone on fixed ratio, fixed interval performance of rats

I Geller, E Gause, V Mendez, R J HartmannPMID: 7255428 DOI:

Abstract

Further studies on ketone neurotoxicity and interactions

J L O'Donoghue, W J Krasavage, G D DiVincenzo, G V KatzPMID: 6546457 DOI: 10.1016/0041-008x(84)90304-1

Abstract

Ethyl n-butyl ketone (EBK, 3-heptanone) has not been reported to produce neurotoxicity in previous studies when it was given by oral or inhalation routes. In the present study, EBK given by gavage at 2 g/kg/day, 5 days/week for 14 weeks produced a typical central-peripheral distal axonopathy characterized by "giant" axonal swelling and neurofilamentous hyperplasia. This dose approximates the single dose LD50 (2.76 g/kg) of EBK determined by Smyth et al., (J. Ind. Hyg. Toxicol. 31, 60-62, 1949). Large multiple doses (1.5 g/kg/day, 5 days/week, 14 weeks) of methyl ethyl ketone (MEK) given by gavage potentiated EBK neurotoxicity but 5-methyl-2-octanone did not. MEK modestly increased the urinary excretion of two neurotoxic gamma-diketones, 2,5-heptanedione, and 2,5-hexanedione, when MEK was given by gavage with EBK. When rats were exposed to EBK (700 ppm) and MEK (700 or 1400 ppm) in combination by inhalation exposure, serum 2,5-heptanedione levels were increased approximately 2.5 times. This effect was absent at MEK levels of 70 ppm. The serum from rats exposed to EBK or EBK/MEK combinations did not contain 2,5-hexanedione. The toxicity of EBK appears to involve the metabolism of EBK to two neurotoxic gamma-diketones, 2,5-heptanedione and 2,5-hexanedione. Combined EBK/MEK exposure modestly increased gamma-diketone levels in the serum and urine suggesting that MEK potentiates EBK neurotoxicity by stimulating the metabolism of EBK to neurotoxic metabolites. The magnitude of the doses used in the present study to produce neurotoxicity and the absence of neurotoxicity in previous subchronic studies suggest that the neurotoxic hazard of EBK is low.RIFM fragrance ingredient safety assessment, 5-methyl-3-heptanone, CAS Registry Number 541-85-5

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32199970 DOI: 10.1016/j.fct.2020.111273

Abstract

RIFM fragrance ingredient safety assessment, 3-heptanone, CAS Registry Number 106-35-4

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 31018147 DOI: 10.1016/j.fct.2019.04.022